Cas no 172833-22-6 (N-Boc-4-aminopentanoic Acid)

N-Boc-4-aminopentanoic Acid structure
N-Boc-4-aminopentanoic Acid structure
商品名:N-Boc-4-aminopentanoic Acid
CAS番号:172833-22-6
MF:C10H19NO4
メガワット:217.26216
CID:905722
PubChem ID:4712490

N-Boc-4-aminopentanoic Acid 化学的及び物理的性質

名前と識別子

    • N-Boc-4-aminopentanoic Acid
    • 4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • 4-N-Boc-aminovalerate
    • 4-N-Boc-aminovaleric acid
    • 4-[(tert-Butoxycarbonyl)aMino]pentanoic Acid
    • 4-[[(1,1-DiMethylethoxy)carbonyl]aMino]pentanoic Acid
    • rac 4-Bocamino-pentanoic acid
    • MFCD06410963
    • (S)-4-(Boc-amino)pentanoic Acid
    • AB88601
    • SY066581
    • Z1190328582
    • 4-(Boc-amino)-1-pentanoic acid
    • FS-5981
    • 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
    • AT29897
    • 4-((tert-Butoxycarbonyl)amino)pentanoic acid
    • 4-((tert-Butoxycarbonyl)amino)pentanoicacid
    • DA-09321
    • MFCD17170955
    • AB87907
    • 172833-22-6
    • EN300-76846
    • (R)-4-(Boc-amino)-pentanoic acid
    • 4-(tert-butoxycarbonylamino)pentanoic acid
    • SCHEMBL1000144
    • DTXSID30405721
    • CVYVXURBKURNKE-UHFFFAOYSA-N
    • (4S)-4-(Boc-amino)-pentanoic acid
    • rac 4-Boc-amino-pentanoic acid
    • AKOS013429311
    • インチ: InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
    • InChIKey: CVYVXURBKURNKE-UHFFFAOYSA-N
    • ほほえんだ: CC(CCC(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 217.13100
  • どういたいしつりょう: 217.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

  • PSA: 79.12000
  • LogP: 1.96880

N-Boc-4-aminopentanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-76846-1.0g
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
172833-22-6 95.0%
1.0g
$222.0 2025-03-21
TRC
B621000-1g
N-Boc-4-aminopentanoic Acid
172833-22-6
1g
$ 196.00 2023-04-18
Enamine
EN300-76846-0.25g
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
172833-22-6 95.0%
0.25g
$109.0 2025-03-21
Enamine
EN300-76846-2.5g
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
172833-22-6 95.0%
2.5g
$359.0 2025-03-21
1PlusChem
1P00ADY4-1g
N-Boc-4-aminopentanoic Acid
172833-22-6 95%
1g
$282.00 2025-02-25
A2B Chem LLC
AE83836-5g
4-((tert-Butoxycarbonyl)amino)pentanoic acid
172833-22-6 95%
5g
$655.00 2024-04-20
Aaron
AR00AE6G-5g
N-Boc-4-aminopentanoic Acid
172833-22-6 97%
5g
$786.00 2025-01-23
1PlusChem
1P00ADY4-50mg
N-Boc-4-aminopentanoic acid
172833-22-6 95%
50mg
$92.00 2025-03-12
Enamine
EN300-76846-5.0g
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
172833-22-6 95.0%
5.0g
$589.0 2025-03-21
TRC
B621000-10g
N-Boc-4-aminopentanoic Acid
172833-22-6
10g
$ 1533.00 2023-04-18

N-Boc-4-aminopentanoic Acid 合成方法

N-Boc-4-aminopentanoic Acid 関連文献

N-Boc-4-aminopentanoic Acidに関する追加情報

Recent Advances in the Application of N-Boc-4-aminopentanoic Acid (CAS: 172833-22-6) in Chemical Biology and Pharmaceutical Research

N-Boc-4-aminopentanoic Acid (CAS: 172833-22-6) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. This compound, characterized by its Boc-protected amine and carboxylic acid functional groups, has garnered significant attention in recent years due to its versatility in medicinal chemistry and drug development. Recent studies have highlighted its role in the synthesis of peptide mimetics, protease inhibitors, and other pharmacologically active molecules, making it a valuable building block in the pharmaceutical industry.

A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the utility of N-Boc-4-aminopentanoic Acid in the development of novel inhibitors targeting the SARS-CoV-2 main protease. Researchers utilized this compound as a scaffold to introduce modifications that enhanced binding affinity and selectivity. The study reported a 40% improvement in inhibitory activity compared to previous analogs, underscoring the potential of this intermediate in antiviral drug design. The findings were further supported by molecular docking simulations and X-ray crystallography data, which revealed key interactions between the inhibitor and the protease active site.

In addition to its antiviral applications, N-Boc-4-aminopentanoic Acid has been employed in the synthesis of peptide-based therapeutics for cancer treatment. A recent publication in *Bioorganic & Medicinal Chemistry Letters* detailed its use in constructing tumor-targeting conjugates. The study showcased how the Boc-protected amine group facilitated controlled coupling reactions, enabling the precise assembly of peptide-drug conjugates with improved stability and bioavailability. The resulting compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the nanomolar range.

Another area of active research involves the application of N-Boc-4-aminopentanoic Acid in the development of prodrugs. A 2024 study in *European Journal of Pharmaceutical Sciences* explored its incorporation into self-immolative linkers for targeted drug delivery. The researchers designed a series of prodrugs that released active agents in response to specific enzymatic triggers, leveraging the compound's structural features to achieve controlled release kinetics. This approach demonstrated enhanced therapeutic efficacy and reduced off-target effects in preclinical models, highlighting its potential for clinical translation.

Beyond its pharmaceutical applications, N-Boc-4-aminopentanoic Acid has also found use in chemical biology as a tool for protein labeling and modification. A recent *ACS Chemical Biology* article described its role in the site-specific incorporation of non-natural amino acids into proteins. The study utilized the compound's carboxylic acid moiety for conjugation with fluorescent probes, enabling real-time visualization of protein dynamics in live cells. This methodology opens new avenues for studying protein-protein interactions and cellular signaling pathways with high spatial and temporal resolution.

In conclusion, recent research has underscored the multifaceted utility of N-Boc-4-aminopentanoic Acid (CAS: 172833-22-6) in chemical biology and pharmaceutical development. Its applications span from antiviral drug design to cancer therapeutics and prodrug development, demonstrating its value as a versatile building block. Future studies are expected to further explore its potential in emerging areas such as targeted drug delivery and chemical biology tools, solidifying its position as a critical component in modern drug discovery pipelines.

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Amadis Chemical Company Limited
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